Glycyl-L-phenylalanine 2-naphthylamide
Overview
Description
Glycyl-L-phenylalanine 2-naphthylamide (Gly-L-Phe-2-NNap) is a dipeptidyl naphthylamide that serves as a substrate for various enzymatic reactions, particularly those involving cathepsin C. This compound has been instrumental in studies exploring the mechanisms of intralysosomal hydrolysis and the structural integrity of lysosomal membranes (Jadot et al., 1984).
Synthesis Analysis
While specific synthesis details of Gly-L-Phe-2-NNap are not provided in the available literature, analogous compounds have been synthesized from a sultam-derived glycine imine synthon alkylated by judicious electrophiles, followed by hydrolysis and sultam-cleavage. This approach has been applied in the synthesis of related constrained side-chain derivatives of L-phenylalanine and L-2-naphthylalanine, which could suggest similar methodologies might be employed for Gly-L-Phe-2-NNap (JosienHubert & Chassaing, 1992).
Molecular Structure Analysis
The molecular structure of Gly-L-Phe-2-NNap allows it to be a substrate for cathepsin C, facilitating studies on lysosomal function and integrity. Its structural features enable interactions with lysosomal membranes, impacting their permeability and potentially causing disruption upon hydrolysis inside these organelles (Jadot et al., 1984).
Chemical Reactions and Properties
Gly-L-Phe-2-NNap undergoes enzymatic hydrolysis, serving as a substrate for cathepsin C within lysosomes. This hydrolysis can alter lysosomal membrane permeability and has been used to study the effects of various substances on lysosomal stability and function (Jadot et al., 1984).
Physical Properties Analysis
The literature does not provide specific details on the physical properties of Gly-L-Phe-2-NNap, such as solubility, melting point, or molecular weight, focusing more on its biological applications and interactions with lysosomal enzymes.
Chemical Properties Analysis
Gly-L-Phe-2-NNap is characterized by its ability to engage in specific chemical interactions within biological systems, particularly with lysosomal enzymes. Its role as a substrate for cathepsin C highlights its chemical reactivity in intracellular environments, impacting lysosomal function and stability through its hydrolysis (Jadot et al., 1984).
Scientific Research Applications
Intracellular Localization Studies : GPN is used for studying the intracellular localization of proteolytic processing steps in the maturation of alpha-glucosidase and cathepsin D in human fibroblasts (Oude Elferink et al., 1985).
Distinguishing Between Endosomes and Lysosomes : It serves as a tool for distinguishing between endosomes and lysosomes in endocytic pathway studies (Berg et al., 1994).
Role in Lysosomal Degradation : GPN reveals the role of lysosomes in the degradation of bile acids by releasing endocytosed invertase from rat liver (Jadot & Wattiaux, 1985).
Impact on Store-Operated Ca2+ Entry : It inhibits store-operated Ca2+ entry (SOCE) by interfering with Stim1 oligomerization and the activation of Orai (Morgan & Galione, 2020).
Chromogenic Substrate for Cathepsin C : Recommended as a sensitive chromogenic substrate for cathepsin C in biochemical studies (Vanha-Perttula et al., 1965).
Lysosomal Disruption : It can cause disruption of lysosomes through its hydrolysis inside these organelles (Jadot et al., 1984).
Macrophage Activation and Antimicrobial Action : Increases phagocytosis by macrophages and protects mice against Klebsiella pneumoniae infection (Migliore-Samour et al., 1992).
Cytotoxic Properties : Glycyl-D-phenylalanine-2-naphthylamide acts as a cytotoxic agent and specific lytic agent for lysosomes (Jadot et al., 1990).
Arylaminopeptidase Activity : Found in bovine dental pulp, involved in amino acid digestion (Oya et al., 1972).
Chymotrypsin Assay : Serves as a sensitive, specific, and stable substrate for chymotrypsin determination (Rinderknecht & Fleming, 1975).
Intracellular Calcium Homeostasis : Suggested to play a role in intracellular Ca2+ homeostasis by permeabilizing lysosomes and inducing intracellular Ca2+ release (Haller et al., 1996).
Peptide Bonding Research : Utilized in research applications related to peptide bonding, particularly in glycine hydrolysis (Ito et al., 2003).
Calcium Signaling from Acidic Organelles : Evokes Ca2+ signals from acidic organelles, potentially targeting lysosomes (Yuan et al., 2021).
Peptidase Activity in Human Submaxillary Gland : Shows significant activity among various amino acid naphthylamidases in human submaxillary gland (Oya et al., 1972).
Enzymatic Hydrolysis Studies : The enzyme hydrolyzes naphthylamides of various amino acids and is activated by chloride ions (Hopsu-Havu & Rintola, 1968).
Serum Aminopeptidase Activity : Involved in the cleavage of glycyl-proline from specific substrates, with varying activities in individuals and in patients with rheumatoid conditions (Hopsu-Havu et al., 1970).
Human Small Intestine Peptidase Activities : Involved in the hydrolysis of specific amino acids in the brush border and cytosol of human small intestine (Andria et al., 1980).
Effect of Parathormone : Demonstrates decreased enzyme activity for the hydrolysis of specific amino acid naphthylamides following parathormone injections in rats (Nagatsu & Hara, 1968).
Calorimetric Method for Glycyl Peptidase Determination : A method for determining glycyl peptidase activity in human serum and tissues (Szewczuk et al., 1969).
Future Directions
properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-naphthalen-2-yl-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c22-14-20(25)24-19(12-15-6-2-1-3-7-15)21(26)23-18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABDXPBHLDPMOA-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944021 | |
Record name | 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-L-phenylalanine 2-naphthylamide | |
CAS RN |
21438-66-4 | |
Record name | Glycyl-N-2-naphthalenyl-L-phenylalaninamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21438-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycylphenylalanine 2-naphthylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021438664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gly-Phe β-naphthylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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